molecular formula C22H17N5O3S B2702786 3-(benzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866810-65-3

3-(benzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2702786
CAS No.: 866810-65-3
M. Wt: 431.47
InChI Key: PWFOQWONFBMAMY-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline moiety, along with a benzenesulfonyl and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

3-(benzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine stands out due to its unique combination of functional groups, which contribute to its distinct chemical properties and biological activities. Its ability to target multiple molecular pathways makes it a versatile compound in scientific research.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3S/c1-30-16-9-7-8-15(14-16)23-20-18-12-5-6-13-19(18)27-21(24-20)22(25-26-27)31(28,29)17-10-3-2-4-11-17/h2-14H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFOQWONFBMAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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